Das-dfgo-II

Descripción general

Descripción

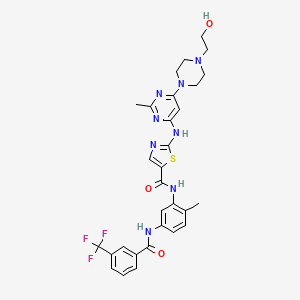

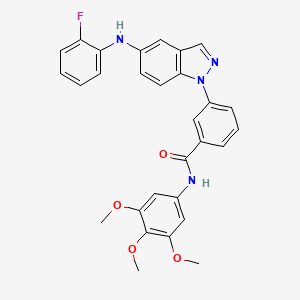

UM-164 es un potente inhibidor dual de c-Src y la proteína quinasa activada por mitógenos 38 (MAPK). Ha sido desarrollado principalmente como un compuesto principal para atacar el cáncer de mama triple negativo, una forma particularmente agresiva de cáncer de mama que carece de terapias dirigidas . UM-164 ha mostrado resultados prometedores en estudios preclínicos, demostrando su potencial para inhibir la proliferación y migración de células cancerosas .

Aplicaciones Científicas De Investigación

UM-164 tiene una amplia gama de aplicaciones de investigación científica, particularmente en los campos de la química, la biología, la medicina y la industria:

Química: UM-164 sirve como una herramienta valiosa para estudiar la inhibición de las quinasas y el desarrollo de nuevos inhibidores.

Medicina: UM-164 ha mostrado potencial en estudios preclínicos para tratar el cáncer de mama triple negativo y el glioma al inhibir el crecimiento de las células cancerosas e inducir el arresto del ciclo celular

Mecanismo De Acción

UM-164 ejerce sus efectos al unirse a la conformación inactiva de c-Src y p38 MAPK. Esta unión inhibe la actividad quinasa de estas proteínas, lo que lleva a la supresión de las vías de señalización descendentes involucradas en la proliferación y supervivencia celular . Específicamente, UM-164 reduce la actividad de la proteína asociada a Yes (YAP) al promover su translocación al citoplasma, lo que disminuye la expresión de los genes diana de YAP como CYR61 y AXL .

Análisis Bioquímico

Biochemical Properties

Das-dfgo-II has a high binding affinity for c-Src, with a dissociation constant (Kd) of 2.7 nM . It also potently inhibits p38α and p38β . The compound interacts with these enzymes, leading to inhibition of their activity.

Cellular Effects

This compound has been shown to suppress the proliferation, migration, and spheroid formation of glioma cells . It induces cell cycle arrest in the G1 phase .

Molecular Mechanism

This compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It binds to the inactive kinase conformation of c-Src and is more potent than Dasatinib in its Src active site binding ability .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages . At selected doses of UM-164, there is no significant weight loss or gross abnormalities observed in the treated animals, even after 52 days of treatment . Tumor growth is significantly inhibited in both the 10 mg/kg and 20 mg/kg dose groups compared with the vehicle-treated group .

Métodos De Preparación

Rutas de Síntesis y Condiciones de Reacción

La síntesis de UM-164 implica múltiples pasos, incluida la formación de intermedios clave y sus reacciones de acoplamiento posteriores. La ruta de síntesis generalmente comienza con la preparación de un grupo fenilo fluorado, que luego se acopla con otros anillos aromáticos a través de diversas reacciones orgánicas como el acoplamiento de Suzuki y la aminación de Buchwald-Hartwig . Las condiciones de reacción a menudo implican el uso de catalizadores de paladio, bases como carbonato de potasio y disolventes como la dimetilformamida .

Métodos de Producción Industrial

Si bien los métodos específicos de producción industrial para UM-164 no están ampliamente documentados, el enfoque general implicaría escalar el proceso de síntesis de laboratorio. Esto incluiría optimizar las condiciones de reacción para obtener mayores rendimientos y pureza, así como asegurar que el proceso sea rentable y ecológico .

Análisis De Reacciones Químicas

Tipos de Reacciones

UM-164 experimenta varios tipos de reacciones químicas, que incluyen:

Oxidación: UM-164 puede oxidarse en condiciones específicas para formar varios derivados oxidados.

Reducción: El compuesto también puede sufrir reacciones de reducción, particularmente en presencia de agentes reductores como el borohidruro de sodio.

Reactivos y Condiciones Comunes

Oxidación: Los agentes oxidantes comunes incluyen el peróxido de hidrógeno y el permanganato de potasio.

Reducción: El borohidruro de sodio y el hidruro de litio y aluminio se utilizan con frecuencia como agentes reductores.

Sustitución: Reactivos como halógenos (cloro, bromo) y nucleófilos (aminas, tioles) se utilizan comúnmente.

Productos Principales

Los productos principales formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación puede producir derivados hidroxilados, mientras que la reducción podría producir compuestos deshidroxilados .

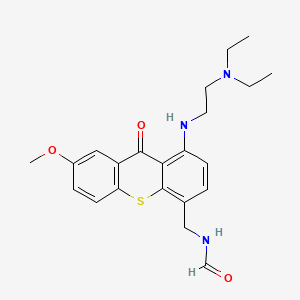

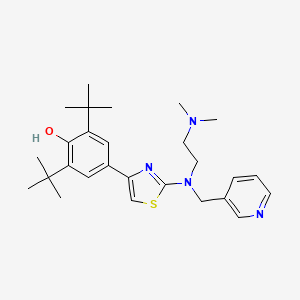

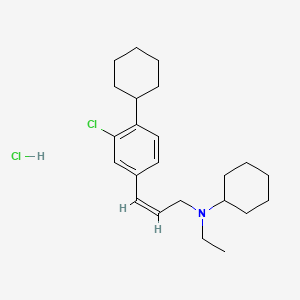

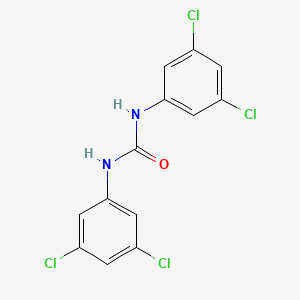

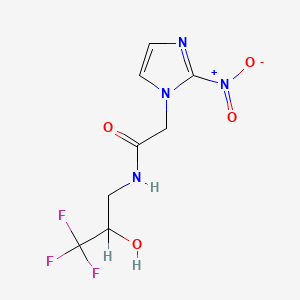

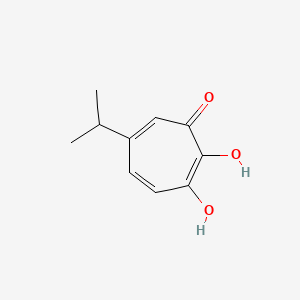

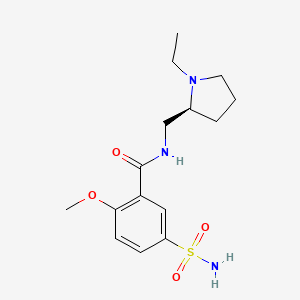

Comparación Con Compuestos Similares

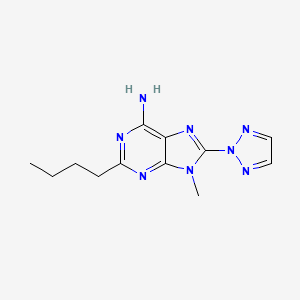

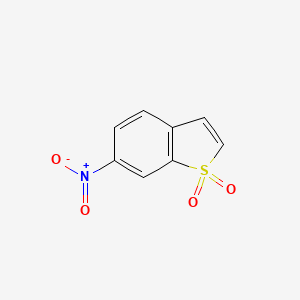

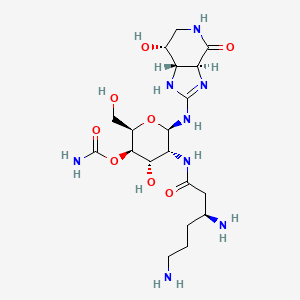

Compuestos Similares

Singularidad de UM-164

La singularidad de UM-164 radica en su inhibición dual tanto de c-Src como de p38 MAPK, lo que proporciona un rango más amplio de efectos terapéuticos en comparación con otros inhibidores que solo se dirigen a una quinasa . Esta inhibición dual es particularmente beneficiosa para tratar cánceres agresivos como el cáncer de mama triple negativo, donde múltiples vías de señalización a menudo están desreguladas .

Propiedades

IUPAC Name |

2-[[6-[4-(2-hydroxyethyl)piperazin-1-yl]-2-methylpyrimidin-4-yl]amino]-N-[2-methyl-5-[[3-(trifluoromethyl)benzoyl]amino]phenyl]-1,3-thiazole-5-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H31F3N8O3S/c1-18-6-7-22(37-27(43)20-4-3-5-21(14-20)30(31,32)33)15-23(18)38-28(44)24-17-34-29(45-24)39-25-16-26(36-19(2)35-25)41-10-8-40(9-11-41)12-13-42/h3-7,14-17,42H,8-13H2,1-2H3,(H,37,43)(H,38,44)(H,34,35,36,39) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANEBQUSWQAQFQB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)C2=CC(=CC=C2)C(F)(F)F)NC(=O)C3=CN=C(S3)NC4=CC(=NC(=N4)C)N5CCN(CC5)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H31F3N8O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

640.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-amino-6,6-dimethyl-2-phenyl-8H-pyrano[4,5-e]pyridazine-4-carbonitrile](/img/structure/B1682630.png)